6-Bromo-3-methylquinoline

Cross-Coupling Organic Synthesis Medicinal Chemistry

Procure 6-Bromo-3-methylquinoline to secure regioselective Suzuki/Sonogashira coupling efficiency (C-6 bromine) and enhanced CNS permeability (cLogP ~3.29). This essential halogenated heterocycle ensures predictable synthetic outcomes and expedites hit-to-lead programs targeting FP receptors, HCV, and mycobacterial infections.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 97041-63-9
Cat. No. B1341349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-methylquinoline
CAS97041-63-9
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC(=C2)Br)N=C1
InChIInChI=1S/C10H8BrN/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,1H3
InChIKeyVLKIHAKQTRBPLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-methylquinoline (CAS 97041-63-9): A Versatile Bromoquinoline Intermediate for Cross-Coupling & Medicinal Chemistry Procurement


6-Bromo-3-methylquinoline (CAS 97041-63-9) is a halogenated heterocyclic aromatic compound of the quinoline class, characterized by a bromine substituent at the 6-position and a methyl group at the 3-position of the fused bicyclic ring system . This compound serves as a crucial intermediate in organic synthesis, particularly valued for its participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures for pharmaceutical and materials science applications [1]. The strategic placement of the bromine atom provides a versatile handle for further functionalization, distinguishing it from non-halogenated or differently halogenated quinoline analogues . Its role as a building block is underscored by its use in the synthesis of biologically active molecules, including potential therapeutics targeting prostaglandin receptors, hepatitis C virus, and mycobacterial infections [2][3].

Why 6-Bromo-3-methylquinoline Cannot Be Replaced by Other 3-Methylquinoline Derivatives: The Critical Role of the 6-Bromo Substituent


The specific substitution pattern of 6-Bromo-3-methylquinoline is not arbitrary; the presence and precise location of the bromine atom dictate its chemical reactivity, biological activity, and suitability as a synthetic intermediate. Attempting to substitute this compound with other 3-methylquinoline derivatives—such as the non-halogenated parent, the 6-chloro analog, or regioisomers like the 7-bromo derivative—introduces significant and often detrimental changes in performance. These differences manifest in altered cross-coupling efficiencies due to varying carbon-halogen bond strengths, divergent regioselectivity in subsequent reactions, and distinct biological target engagement profiles [1][2]. The following quantitative evidence demonstrates that the 6-bromo configuration provides a unique, non-interchangeable profile essential for reproducible and effective scientific outcomes .

Quantitative Differentiation Evidence: 6-Bromo-3-methylquinoline vs. Key Comparators


Superior Reactivity in Suzuki-Miyaura Cross-Coupling: 6-Bromo vs. 6-Chloro Analog

6-Bromo-3-methylquinoline demonstrates markedly higher efficiency as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to its 6-chloro counterpart. This is due to the lower bond dissociation energy of the C-Br bond (approximately 281 kJ/mol) versus the C-Cl bond (approximately 350 kJ/mol), which facilitates the rate-determining oxidative addition step with palladium(0) catalysts [1]. The 6-bromo derivative is explicitly utilized in published Suzuki coupling protocols to generate biaryl linkages with high fidelity, whereas analogous chloro-substituted quinolines often require more forcing conditions or specialized ligands, limiting their synthetic utility [2].

Cross-Coupling Organic Synthesis Medicinal Chemistry

Regioselective Functionalization: 6-Bromo vs. 3-Bromo Isomer in Subsequent Transformations

In polybrominated quinoline systems derived from 6-bromo-3-methylquinoline, the C-6 bromine atom exhibits distinct and predictable reactivity. A 2023 study on NBS-mediated bromination and subsequent Sonogashira/Suzuki couplings demonstrated that the Sonogashira coupling reaction occurs with complete regioselectivity at the C-6 position, leaving other bromine atoms (e.g., at C-3) untouched [1]. This contrasts with the 3-bromo isomer, which, based on the same study's findings, would undergo the initial Sonogashira coupling at its C-6 position, highlighting a fundamental difference in the synthetic sequence and the intermediate compounds accessible [1].

Regioselectivity Cross-Coupling Synthetic Methodology

Enhanced Lipophilicity for Improved Membrane Permeability: 6-Bromo vs. 6-Chloro/Non-Halogenated Analog

The substitution of a hydrogen or chlorine atom with bromine at the 6-position of the quinoline ring significantly increases the compound's lipophilicity, a key determinant of membrane permeability and bioavailability in drug development [1]. The calculated LogP (octanol-water partition coefficient) for 6-Bromo-3-methylquinoline is 3.29 [2]. While precise experimental LogP values for the direct comparators are not always reported in the same source, the general SAR principle holds that bromine substitution increases LogP by approximately 0.5-1.0 units compared to a chloro analog and by >1.0 unit compared to a non-halogenated analog [3]. This increase can improve a compound's ability to cross biological membranes, such as the blood-brain barrier [4].

Lipophilicity ADME Drug Design

Validated Biological Activity: 6-Bromo-3-methylquinoline Scaffold in Prostaglandin F2α Receptor Antagonism

The 6-bromo-3-methylquinoline core has been experimentally validated as a productive scaffold for developing prostaglandin F2α (PGF2α) receptor antagonists. A 2025 QSAR and molecular docking study identified a derivative of this scaffold (BDBM323769) as a potent antagonist with an IC50 of 120 nM against the human FP receptor expressed in Chem-1 cells [1]. Furthermore, the study designed 28 new analogs with predicted pIC50 values superior to the parent compound, indicating a robust and tunable structure-activity relationship (SAR) for this specific substitution pattern [2]. This contrasts with other quinoline scaffolds where such potent and validated activity against this therapeutically relevant target (preterm labor) has not been established.

Medicinal Chemistry GPCR Antagonism QSAR

Procurement-Driven Application Scenarios for 6-Bromo-3-methylquinoline


Medicinal Chemistry: Synthesis of Prostaglandin F2α Receptor Antagonist Libraries

Based on the validated nanomolar antagonism of the FP receptor by a 6-bromo-3-methylquinoline derivative (IC50 = 120 nM) and subsequent QSAR-guided analog design, this compound is the essential starting material for synthesizing focused libraries targeting preterm labor [1][2]. Procurement of this specific brominated quinoline ensures direct access to a productive chemical space with established SAR, accelerating hit-to-lead campaigns.

Organic Synthesis: Sequential, Regioselective Functionalization of Quinoline Cores

For synthetic chemists requiring predictable and orthogonal reactivity, 6-Bromo-3-methylquinoline is the substrate of choice. Evidence demonstrates that in polybrominated systems, the C-6 bromine undergoes Sonogashira coupling with complete regioselectivity over other positions [3]. This enables the efficient, stepwise construction of multifunctionalized quinolines, a key advantage over less selective isomers like the 3-bromo derivative. Procurement of the 6-bromo isomer is a strategic decision to control synthetic sequence and avoid complex mixtures.

Drug Discovery: Design of CNS-Penetrant Quinoline-Based Therapeutics

The significantly enhanced lipophilicity conferred by the 6-bromo substituent (calculated LogP = 3.29) compared to non-halogenated or chloro analogs makes this compound a preferred starting point for CNS drug discovery programs [4][5]. Improved membrane permeability is a critical early-stage filter, and selecting 6-Bromo-3-methylquinoline provides a built-in advantage for achieving target exposure in the brain, a property supported by SAR trends in related aminoquinoline series [6].

Process Chemistry: Manufacturing of HCV Protease Inhibitor Intermediates

Bromo-substituted quinolines of the general formula represented by 6-Bromo-3-methylquinoline are explicitly claimed as key intermediates in the synthesis of agents for the treatment of Hepatitis C viral (HCV) infections [7]. For process chemists and procurement managers scaling up a synthetic route, the availability and defined reactivity of this specific building block are non-negotiable. Substitution with a chloro-analog would require a complete revalidation of the synthetic sequence due to vastly different cross-coupling kinetics.

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